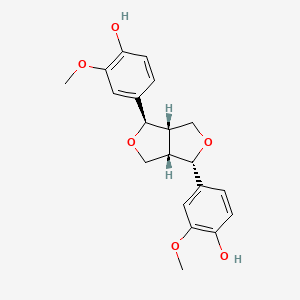

(-)-Epipinoresinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m1/s1 |

InChI Key |

HGXBRUKMWQGOIE-FQZPYLGXSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of (-)-Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a lignan of significant interest for its potential pharmacological activities, is found in a variety of plant species. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plants and offering insights into its extraction, isolation, and quantification. While quantitative data for this compound specifically is limited in publicly available literature, this guide presents available information on related lignans and total phenolic content to provide a comparative context for researchers. Furthermore, this document outlines detailed experimental protocols for the analysis of lignans and explores the known signaling pathways modulated by its stereoisomer, (+)-pinoresinol, offering a predictive framework for understanding the biological activities of this compound.

Natural Sources of this compound

This compound has been identified in several plant species, often co-occurring with other lignans. The primary documented sources include:

-

Urtica dioica (Stinging Nettle): This herbaceous perennial is known to contain a variety of phenolic compounds, including lignans. While specific quantitative data for this compound is scarce, studies have analyzed the total phenolic and flavonoid content of Urtica dioica extracts.

-

Isatis tinctoria (Woad): A flowering plant historically used for indigo dye production, its seeds and leaves are sources of various bioactive compounds. The presence of this compound has been reported, although quantification remains a challenge.

-

Asarum sieboldii (Wild Ginger): The roots and rhizomes of this plant are used in traditional medicine and contain a complex mixture of lignans and other metabolites. Asarinin, a lignan found in Asarum sieboldii, is known for its anti-inflammatory and antioxidant properties.

-

Camellia sinensis (Tea Plant): The leaves of the tea plant are a rich source of polyphenols, including catechins and other flavonoids. This compound has been reported as a constituent, though its concentration is generally lower than that of major catechins like EGCG.

-

Pandanus odoratissimus (Kewda): This tropical plant's roots and seeds have been found to contain this compound among other lignans and phenolic compounds.

Quantitative Data on Lignans and Phenolic Content in Natural Sources

Direct quantitative data for this compound remains limited in the available scientific literature. However, data on total phenolic content and the concentration of other major lignans in the identified plant sources can provide a valuable reference for researchers.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Urtica dioica | Leaves | Total Phenolics | 13.35 ± 1.06 mg GAE/g DW (Soxhlet with ethanol) | |

| Urtica dioica | Leaves | Flavonoids | 3.61 ± 0.46 mg QE/g DW (Soxhlet with ethanol) | |

| Pandanus odoratissimus | Seed Extract | Total Phenolics | 11.62% | |

| Pandanus odoratissimus | Seed Extract | Total Flavonoids | 0.5% | |

| Camellia sinensis (Green Tea) | Leaves | Total Catechins | 21.38 to 228.20 mg/g (water extracts) | |

| Camellia sinensis (White Tea) | Leaves | Total Catechins | 14.40 to 369.60 mg/g (water extracts) | |

| Asarum sieboldii | Roots | Asarinin | 1.268 to 2.591 mg/g |

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight. The data presented are for related compounds or total phenolic content and should be used as a general reference for the potential presence of lignans.

Experimental Protocols

General Extraction and Isolation of Lignans from Plant Material

This protocol provides a general framework for the extraction and isolation of lignans, including this compound, from dried plant material. Optimization will be required based on the specific plant matrix.

-

Plant Material Preparation:

-

Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a ratio of 1:10 (w/v). Agitate the mixture for 24-48 hours at room temperature. Filter the extract and repeat the process with fresh solvent.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol) in a Soxhlet apparatus for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent and sonicate for 30-60 minutes. This method can improve extraction efficiency and reduce extraction time.

-

-

Concentration:

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Fractionation and Purification (Column Chromatography):

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Sephadex LH-20 Column Chromatography: For further purification, fractions enriched in lignans can be subjected to chromatography on a Sephadex LH-20 column using a solvent such as methanol.

-

-

Compound Identification:

-

Monitor the fractions using Thin-Layer Chromatography (TLC) and combine those containing the target compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

A gradient elution is typically used, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. A representative gradient could be: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

-

-

Detection:

-

Monitor the eluent at a wavelength of approximately 280 nm, which is a common absorption maximum for lignans.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Inject the prepared plant extracts and quantify the amount of this compound by comparing the peak area with the calibration curve.

-

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

-

Instrumentation:

-

LC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 or similar column.

-

-

Mobile Phase:

-

Similar to HPLC, a gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate is commonly used.

-

-

Mass Spectrometry Parameters:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

-

Optimize the precursor ion and product ion transitions for this compound using a pure standard. A common precursor ion in positive mode would be [M+H]⁺.

-

-

Quantification:

-

Use an internal standard (e.g., a deuterated analogue of a similar lignan) for accurate quantification.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Signaling Pathways Modulated by Pinoresinol (Stereoisomer of this compound)

While direct evidence for the signaling pathways modulated by this compound is limited, studies on its stereoisomer, pinoresinol, provide valuable insights into its potential biological activities. The following diagrams illustrate key signaling pathways influenced by pinoresinol.

Anti-inflammatory and Antioxidant Pathways

Pinoresinol has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways.

Anticancer Pathways

Pinoresinol has demonstrated anticancer properties by influencing the Ras/MEK/ERK and ATM/p53 signaling pathways, leading to cell cycle arrest and apoptosis.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its quantification in natural sources requires further investigation, this guide provides a solid foundation for researchers by identifying key plant sources, outlining detailed experimental protocols for its extraction and analysis, and offering insights into its potential biological activities through the examination of its stereoisomer, pinoresinol. The elucidation of the specific signaling pathways modulated by this compound will be a critical next step in realizing its full therapeutic potential. This guide serves as a valuable resource for scientists and drug development professionals embarking on the research and development of this intriguing lignan.

Biosynthesis of (-)-Epipinoresinol in Plants: A Technical Guide

Abstract

(-)-Epipinoresinol is a furofuran lignan, a class of plant-derived phenolic compounds recognized for their significant roles in plant defense and their potential as precursors for pharmacologically active molecules. As a diastereomer of the more common lignan, (-)-pinoresinol, its biosynthesis represents a key stereochemical divergence in the lignan metabolic network. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, beginning from the general phenylpropanoid pathway. It details the critical enzymatic steps, including the stereoselective formation of its precursor, (-)-pinoresinol, mediated by dirigent proteins, and discusses the putative conversion to this compound. Furthermore, this document summarizes the regulatory mechanisms governing lignan biosynthesis, presents available quantitative data, outlines detailed experimental protocols for analysis and synthesis, and provides visual diagrams of the core biochemical and regulatory pathways to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

The Core Biosynthetic Pathway

The formation of this compound is a multi-stage process that originates with the amino acid L-phenylalanine and proceeds through two major phases: the general phenylpropanoid pathway that generates monolignol precursors, and the specific lignan pathway involving stereocontrolled oxidative coupling and subsequent modification.

Stage 1: Phenylpropanoid Pathway to Coniferyl Alcohol

The initial stage is the well-established phenylpropanoid pathway, which converts L-phenylalanine into the key monolignol precursor, coniferyl alcohol. This metabolic route is fundamental to the synthesis of numerous secondary metabolites in plants, including lignin and flavonoids. The sequential enzymatic reactions are illustrated in the diagram below.

The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT), Caffeoyl-CoA O-Methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).

Stage 2: Dimerization and Modification to this compound

This stage involves the specific dimerization of coniferyl alcohol and its subsequent stereochemical modification.

-

Oxidative Radicalization: The process begins with the one-electron oxidation of two molecules of coniferyl alcohol, generating free radicals. This reaction is catalyzed by oxidases such as laccases or peroxidases (in the presence of H₂O₂).

-

Stereoselective Coupling to (-)-Pinoresinol: In the absence of a guiding molecule, the radical coupling of coniferyl alcohol results in a racemic mixture of various products with low yields of any single compound. The stereoselective synthesis of (-)-pinoresinol is strictly controlled by a dirigent protein (DP) . A specific DP identified in Arabidopsis thaliana captures the coniferyl alcohol radicals and directs their coupling to exclusively form the (-)-pinoresinol enantiomer. This step is critical for establishing the core stereochemistry of the subsequent lignans.

-

Conversion to this compound: this compound is a diastereomer (an epimer) of (-)-pinoresinol, differing in the spatial arrangement at one chiral center. The precise enzymatic mechanism for this epimerization in planta is not yet fully characterized. While chemical conversion of pinoresinol to epipinoresinol can occur under acidic conditions in vitro, the biological catalyst remains elusive. It is hypothesized that a specific isomerase or a reductase with epimerizing capabilities performs this conversion. This represents a significant knowledge gap and an area for future research in lignan biosynthesis.

-

Downstream Metabolism: Epipinoresinol serves as an intermediate for further structural diversification. For instance, in Sesamum species, the related enantiomer (+)-epipinoresinol is a specific substrate for the P450 enzyme CYP81Q3, which converts it to (+)-pluviatilol.

Unveiling (-)-Epipinoresinol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol, a lignan of significant interest in the scientific community, has demonstrated a range of biological activities, including anti-inflammatory and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and natural product chemistry. The document details the methodologies for its extraction and purification, presents quantitative data in a comparative format, and visualizes key experimental workflows and putative signaling pathways.

Discovery and Natural Occurrence

This compound has been identified in various plant species. While an exact first discovery publication is not readily apparent, early and significant work on the isolation of epipinoresinol and its derivatives from Forsythia species was conducted by Kitagawa et al. in 1984.[1] This lignan is often found alongside its stereoisomer, pinoresinol. Notable plant sources of this compound include Carduus nutans (musk thistle) fruit and various Forsythia species.[1]

Quantitative Data on Isolation

The efficiency of this compound isolation varies depending on the plant source and the methodology employed. The following table summarizes quantitative data from a key study on the simultaneous isolation of pinoresinol and this compound.

| Plant Source | Compound | Isolation Method | Yield | Purity | Reference |

| Carduus nutans fruit | This compound | Centrifugal Partition Chromatography (CPC) | 32.8 mg from 10.0 g of fruit | 92.3% | [1] |

| Carduus nutans fruit | (+)-Pinoresinol | Centrifugal Partition Chromatography (CPC) | 33.7 mg from 10.0 g of fruit | 93.7% | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound.

Isolation of this compound from Carduus nutans Fruit

This protocol is adapted from a study focused on the preparative separation of pinoresinol and this compound.[1]

1. Plant Material and Initial Extraction:

-

Obtain dried fruits of Carduus nutans.

-

A general procedure for initial lignan extraction from plant material involves solvent extraction. While the specific initial extraction for this study is not detailed, a common method is as follows:

-

Grind the dried fruit into a coarse powder.

-

Perform a preliminary defatting step by soaking the powder in a non-polar solvent like n-hexane to remove lipids.

-

Macerate the defatted powder in a polar solvent such as methanol or ethanol (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

2. Acid-Catalyzed Epimerization:

-

To increase the yield of this compound, an acid treatment is performed to induce the epimerization of the naturally more abundant pinoresinol.

-

Treat the crude extract with an acid (the specific acid is not mentioned in the abstract, but a mineral acid like HCl is typically used) at 50°C for 30 minutes. This process results in a mixture containing nearly equal amounts of pinoresinol and this compound.[1]

3. Purification by Centrifugal Partition Chromatography (CPC):

-

Solvent System: Prepare a two-phase solvent system consisting of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[1]

-

CPC Operation:

-

Use a Centrifugal Partition Chromatography system.

-

The separation is performed in two consecutive, identical steps to first isolate pinoresinol and then to simultaneously isolate the remaining pinoresinol and this compound from the epimerized mixture.[1]

-

The specific operational parameters such as flow rate and rotational speed would be optimized based on the instrument used.

-

4. Final Processing:

-

Collect the fractions containing this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the stereochemistry.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound.

¹H and ¹³C NMR Spectroscopic Data of this compound:

While a fully assigned spectrum from a single source is not available in the initial search, the following table compiles typical chemical shifts for the key structural features of epipinoresinol based on data from various sources.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Furanofuran Core | ||

| 7 | ~85-87 | ~4.7-4.9 (d) |

| 8 | ~54-56 | ~3.1-3.3 (m) |

| 7' | ~82-84 | ~4.2-4.4 (d) |

| 8' | ~50-52 | ~3.1-3.3 (m) |

| 9 | ~71-73 | ~3.8-4.0 (m), ~4.2-4.4 (m) |

| 9' | ~71-73 | ~3.8-4.0 (m), ~4.2-4.4 (m) |

| Aromatic Rings | ||

| 1, 1' | ~132-134 | - |

| 2, 2' | ~110-112 | ~6.8-7.0 (d) |

| 3, 3' | ~148-150 | - |

| 4, 4' | ~145-147 | - |

| 5, 5' | ~114-116 | ~6.7-6.9 (d) |

| 6, 6' | ~118-120 | ~6.8-7.0 (dd) |

| Methoxyl Group | ||

| 3-OCH₃, 3'-OCH₃ | ~55-57 | ~3.8-3.9 (s) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Visualizations

Experimental Workflow

Putative Signaling Pathway

Based on studies of the closely related lignan, pinoresinol, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Conclusion

This technical guide provides a consolidated resource for the discovery, isolation, and characterization of this compound. The detailed protocols and compiled quantitative data offer a practical foundation for researchers working with this and other related lignans. The visualization of the experimental workflow and a putative signaling pathway serves to clarify complex processes and relationships. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the biological activities of this compound and to explore its full therapeutic potential.

References

Stereochemistry of (-)-Epipinoresinol and its biological significance

An In-Depth Technical Guide on the Stereochemistry and Biological Significance of (-)-Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and biological importance of this compound, a lignan with notable pharmacological potential. This document details its structural characteristics, summarizes its biological activities with quantitative data, and provides detailed experimental protocols for its isolation, synthesis, and biological evaluation.

Stereochemistry of this compound

Stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions, is crucial to understanding the biological activity of this compound.[1] Molecules that are non-superimposable mirror images of each other are known as enantiomers and can have different biological effects.[2]

The absolute configuration of a chiral center is designated as R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules.[3][4]

This compound is a furofuran lignan with the chemical formula C₂₀H₂₂O₆.[5] Its systematic IUPAC name is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol.[5] This name defines the specific spatial arrangement of its four chiral centers. It is an enantiomer of (+)-epipinoresinol and a diastereomer of (+)-pinoresinol and (-)-pinoresinol.[1][6]

Biological Significance and Pharmacological Properties

This compound and its related lignans exhibit a wide range of biological activities, making them promising candidates for pharmaceutical research. These polyphenolic compounds are known for their antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties.[7][8][9][10]

Anti-inflammatory Activity

Pinoresinol, a closely related lignan, has been shown to exert strong anti-inflammatory effects by modulating the NF-κB signaling pathway.[7] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines.[11][12]

Neuroprotective Effects

Derivatives of pinoresinol have demonstrated protective effects against kainic acid-induced neurotoxicity.[7] These compounds were found to prevent the loss of glutathione peroxidase activity and inhibit lipid peroxidation in brain tissue, suggesting a role in mitigating oxidative stress-related neuronal damage.[7]

Enzyme Inhibition

(+)-Epipinoresinol and (+)-pinoresinol have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[13] Inhibition of this enzyme can help to control postprandial hyperglycemia, a key factor in managing type 2 diabetes.

Quantitative Biological Data

The following table summarizes the quantitative data on the biological activities of epipinoresinol and related lignans.

| Compound | Biological Activity | Assay | IC₅₀ Value | Reference |

| (+)-Epipinoresinol | α-Glucosidase Inhibition | In vitro enzyme assay | 0.71 mg/mL | [13] |

| (+)-Pinoresinol | α-Glucosidase Inhibition | In vitro enzyme assay | 1.32 mg/mL | [13] |

Experimental Protocols

Isolation of Pinoresinol and its Stereoisomers from Plant Material

This protocol provides a general method for the isolation of pinoresinol and its isomers, such as epipinoresinol, from plant sources.[14]

1. Plant Material Preparation:

-

Collect and dry the desired plant material (e.g., bark, leaves, or whole plant).

-

Grind the dried material into a fine powder.

2. Extraction:

-

Defat the powdered plant material by soaking it in n-hexane for 24 hours.[14]

-

Filter the mixture and discard the n-hexane.

-

Extract the defatted material with 85% methanol using a Soxhlet apparatus until the extraction is complete.[14]

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

3. Fractionation and Purification:

-

Perform liquid-liquid fractionation of the concentrated extract with solvents of increasing polarity (e.g., petroleum ether, chloroform, and ethyl acetate).[14]

-

Subject the desired fraction to further purification using techniques like High-Speed Counter-Current Chromatography (HSCCC) or column chromatography on macroporous resin.[14]

-

For HSCCC, a two-phase solvent system such as n-butanol-acetic acid-water (4:1:5, v/v/v) can be used.[14]

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Compound Identification:

-

Identify the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with authentic standards.[14]

Synthesis of Pinoresinol

This protocol outlines a method for the chemical synthesis of racemic pinoresinol, which can then be resolved into its stereoisomers.[15]

1. Synthesis of 5-Bromoconiferyl Alcohol:

-

This intermediate is synthesized from 5-bromovanillin in a multi-step process involving protection of the hydroxyl group, a Wittig-Horner reaction, and reduction.[15]

2. Radical Coupling to form 5,5'-Bromopinoresinol:

-

The 5-bromoconiferyl alcohol undergoes a peroxidase-mediated radical coupling reaction in the presence of H₂O₂.[15]

-

This reaction produces a simpler mixture of products from which 5,5'-bromopinoresinol can be readily crystallized.[15]

3. Hydro-debromination to Pinoresinol:

-

The crystalline 5,5'-bromopinoresinol is subjected to hydro-debromination using a catalyst such as Pd/C in the presence of H₂ gas.[15]

-

This step yields pinoresinol in high purity.[15]

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the α-glucosidase inhibitory activity of this compound.[13]

1. Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

This compound (test compound).

-

Acarbose (positive control).

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction.

-

96-well microplate and a microplate reader.

2. Assay Procedure:

-

Prepare various concentrations of the test compound and the positive control in the phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or control and incubate.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate the plate at 37°C.

-

Stop the reaction by adding the Na₂CO₃ solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a stereochemically defined natural product with significant potential for drug development. Its diverse biological activities, including anti-inflammatory and neuroprotective effects, warrant further investigation. The detailed protocols provided in this guide offer a foundation for researchers to explore the therapeutic applications of this promising lignan. A thorough understanding of its stereochemistry is paramount, as different stereoisomers can exhibit distinct pharmacological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully harness its therapeutic potential.

References

- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. Absolute configuration - Wikipedia [en.wikipedia.org]

- 4. google.com [google.com]

- 5. This compound | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

An In-depth Technical Guide to (-)-Epipinoresinol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol is a lignan, a class of polyphenolic compounds found in a variety of plants. Lignans are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.

Chemical Structure and Identification

This compound is a furofuran lignan characterized by a tetrahydrofuro[3,4-c]furan ring system with two substituted phenyl groups. The stereochemistry of the molecule is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol[1] |

| CAS Number | 10061-38-8[1] |

| Molecular Formula | C₂₀H₂₂O₆[1] |

| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O[1] |

| InChI Key | HGXBRUKMWQGOIE-FQZPYLGXSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 358.4 g/mol | [1] |

| Appearance | Powder | [2] |

| Melting Point | Not available for (-) enantiomer. (+)-Epipinoresinol: 135-137 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Optical Rotation | Not available |

Spectral Data

Table 3: Spectral Data for Pinoresinol (as a reference for this compound)

| Technique | Key Data and Interpretation | Reference |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80-6.95 (m, 6H, Ar-H), 5.50 (s, 2H, Ar-OH), 4.73 (d, J=4.0 Hz, 2H, H-7, H-7'), 4.25 (dd, J=9.0, 7.0 Hz, 2H, H-9a, H-9'a), 3.90 (s, 6H, -OCH₃), 3.85 (dd, J=9.0, 3.5 Hz, 2H, H-9b, H-9'b), 3.10 (m, 2H, H-8, H-8') | [5] |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 146.7, 145.3, 132.9, 118.9, 114.3, 108.6 (Ar-C), 85.9 (C-7, C-7'), 71.7 (C-9, C-9'), 55.9 (-OCH₃), 54.1 (C-8, C-8') | [5] |

| Mass Spectrometry (ESI-MS) | m/z: 359.1490 [M+H]⁺, 381.1310 [M+Na]⁺. Fragmentation may involve cleavage of the furofuran ring and loss of methoxy and hydroxyl groups. | [3] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases.

Table 4: Antioxidant Activity of Related Lignans (IC₅₀ values)

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Varies depending on the specific lignan and assay conditions. | [6] |

| ABTS Radical Scavenging | Varies depending on the specific lignan and assay conditions. | [6] |

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

References

- 1. APOPTOSIS INDUCTION OF EPIFRIEDELINOL ON HUMAN CERVICAL CANCER CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of a new hydroxytyrosol derivative from olive (Olea europaea) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

The Guiding Hand: Dirigent Proteins in the Stereoselective Synthesis of (-)-Epipinoresinol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of phenylpropanoid-derived natural products, exhibit a wide range of biological activities, making them attractive targets for drug development. The stereochemistry of these molecules is critical for their function, and the biosynthesis of specific stereoisomers is tightly controlled in plants. This technical guide delves into the pivotal role of dirigent proteins (DIRs) in the synthesis of (-)-epipinoresinol, a key intermediate in the formation of various bioactive lignans. We will explore the molecular mechanisms by which these non-catalytic proteins guide the stereoselective coupling of monolignol radicals, present quantitative data on their activity, detail relevant experimental protocols, and provide visual representations of the biosynthetic pathway and experimental workflows.

Introduction: The Challenge of Stereoselectivity in Lignan Biosynthesis

The biosynthesis of lignans begins with the oxidative coupling of two monolignol units, typically coniferyl alcohol. In the absence of enzymatic control, this radical-radical coupling reaction results in a racemic mixture of various lignan structures.[1][2] However, in nature, specific stereoisomers are often produced with high fidelity. This stereochemical control is orchestrated by a unique class of non-enzymatic proteins known as dirigent proteins (from the Latin dirigere, meaning to guide or align).[3][4]

Dirigent proteins capture monolignol radicals generated by oxidases, such as laccases or peroxidases, and orient them in a specific conformation, thereby dictating the outcome of the coupling reaction.[1][5] This guided coupling is crucial for the formation of optically active lignans like (+)- or (-)-pinoresinol, which serve as precursors for a vast array of downstream lignan metabolites, including this compound.[1][6] This document focuses specifically on the dirigent proteins that direct the synthesis towards the (-)-enantiomer of pinoresinol, the direct precursor to this compound.

The Biosynthetic Pathway to this compound

The journey from the primary metabolite L-phenylalanine to this compound involves a series of enzymatic steps, which can be broadly divided into the general phenylpropanoid pathway and the specialized lignan pathway.

2.1. General Phenylpropanoid Pathway: This well-established pathway converts L-phenylalanine into coniferyl alcohol, the monolignol substrate for lignan biosynthesis.

2.2. Lignan-Specific Pathway:

-

Oxidation of Coniferyl Alcohol: Laccases or peroxidases catalyze the one-electron oxidation of two coniferyl alcohol molecules to form coniferyl alcohol radicals.[7]

-

Dirigent Protein-Mediated Coupling: A (-)-pinoresinol-forming dirigent protein captures two coniferyl alcohol radicals.[1] It orients these radicals to facilitate stereospecific coupling at the C8-C8' positions, leading exclusively to the formation of (-)-pinoresinol.[1][8]

-

Downstream Modification: (-)-Pinoresinol is then further metabolized by other enzymes to produce a variety of lignans, including this compound. For instance, studies in Sesamum species have identified P450 enzymes that act on pinoresinol isomers.[6] The stereochemistry established by the dirigent protein is critical as downstream enzymes often exhibit high enantiospecificity.[4]

Figure 1: Biosynthetic pathway from L-phenylalanine to this compound.

Quantitative Data on (-)-Pinoresinol-Forming Dirigent Proteins

The stereoselectivity and efficiency of dirigent proteins can be quantified through in vitro assays using recombinant proteins. The following tables summarize key quantitative data for (-)-pinoresinol-forming dirigent proteins from Arabidopsis thaliana.

| Dirigent Protein | Substrate | Oxidizing Agent | Product | Enantiomeric Excess (ee) | Reference |

| AtDIR5 | Coniferyl Alcohol | Trametes versicolor Laccase | (-)-Pinoresinol | >95% | [1] |

| AtDIR6 | Coniferyl Alcohol | Trametes versicolor Laccase | (-)-Pinoresinol | >95% | [1] |

| AtDIR6 (mutant) | Coniferyl Alcohol | Trametes versicolor Laccase | Racemic Pinoresinol | ~0% | [1] |

Table 1: Stereoselectivity of Arabidopsis thaliana dirigent proteins in vitro.

| Parameter | Value | Conditions | Reference |

| pH Optimum | 4.25 - 6.0 | In vitro assay with (+)-pinoresinol forming DIR | [7] |

| Temperature Stability | < 33 °C | In vitro assay with (+)-pinoresinol forming DIR | [7] |

| KD (Coniferyl Alcohol) | 370 ± 65 µM | Equilibrium binding assay with (+)-pinoresinol forming DIR | [7] |

| Apparent KM (Coniferyl Alcohol Radical) | ~10 nM | Kinetic model based on saturation behavior of (+)-pinoresinol formation with (+)-pinoresinol forming DIR | [7] |

Table 2: Kinetic and biochemical properties of a representative dirigent protein. Note: Data is for a (+)-pinoresinol forming DIR, as detailed kinetic data for (-)-pinoresinol forming DIRs is limited, but the general principles are expected to be similar.

Experimental Protocols

Detailed methodologies are crucial for studying the function of dirigent proteins. The following sections provide summaries of key experimental protocols.

4.1. Heterologous Expression and Purification of Dirigent Proteins

The production of recombinant dirigent proteins is essential for in vitro characterization. A common method involves expression in insect cells followed by purification.

Figure 2: Workflow for heterologous expression and purification of dirigent proteins.

4.2. In Vitro Dirigent Protein Activity Assay

This assay is used to determine the function and stereoselectivity of a purified dirigent protein.

Materials:

-

Purified recombinant dirigent protein

-

Coniferyl alcohol

-

Laccase (e.g., from Trametes versicolor)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

Ethyl acetate for extraction

-

Methanol/water for HPLC analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, coniferyl alcohol, and the purified dirigent protein.

-

Initiate the reaction by adding laccase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 4 hours).

-

Stop the reaction and extract the products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a methanol/water mixture.

-

Analyze the products by chiral HPLC to determine the enantiomeric composition of the pinoresinol formed.[1][9]

4.3. Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is essential for separating and quantifying the enantiomers of pinoresinol.

Typical System:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

-

Isocratic mobile phase (e.g., a mixture of hexane and isopropanol)

Procedure:

-

Inject the redissolved product mixture from the in vitro assay.

-

Elute the compounds with the mobile phase at a constant flow rate.

-

Detect the eluting compounds by UV absorbance (e.g., at 280 nm).

-

Identify the (+)- and (-)-pinoresinol peaks by comparing their retention times with those of authentic standards.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.[2][10]

4.4. Site-Directed Mutagenesis

This technique is used to identify amino acid residues that are critical for the stereoselectivity of dirigent proteins.

Figure 3: Workflow for site-directed mutagenesis of dirigent proteins.

Conclusion and Future Perspectives

Dirigent proteins play an indispensable role in the biosynthesis of this compound by ensuring the stereospecific formation of its precursor, (-)-pinoresinol. Their ability to guide the coupling of monolignol radicals is a fascinating example of precise biochemical control without direct catalysis. The experimental protocols outlined in this guide provide a framework for the functional characterization of these unique proteins.

Future research in this area will likely focus on several key aspects:

-

Structural Biology: Elucidating the crystal structures of more (-)-pinoresinol-forming dirigent proteins complexed with their substrates will provide deeper insights into the molecular basis of their stereoselectivity.

-

Metabolic Engineering: The knowledge of dirigent protein function can be leveraged for the metabolic engineering of plants or microbial systems to produce specific, high-value lignans for pharmaceutical applications.[11][12]

-

Protein Engineering: Site-directed mutagenesis and directed evolution could be employed to alter the substrate specificity and stereoselectivity of dirigent proteins, enabling the synthesis of novel, non-natural lignans with potentially enhanced biological activities.

By continuing to unravel the intricacies of dirigent protein function, researchers and drug development professionals can harness their power to create a new generation of lignan-based therapeutics.

References

- 1. Opposite Stereoselectivities of Dirigent Proteins in Arabidopsis and Schizandra Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genome-Wide Characterization of Dirigent Proteins in Populus: Gene Expression Variation and Expression Pattern in Response to Marssonina brunnea and Phytohormones [mdpi.com]

- 4. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Analysis, Characterization and Evolutionary Study of Dirigent Gene Family in Cucurbitaceae and Expression of Novel Dirigent Peptide against Powdery Mildew Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

(-)-Epipinoresinol in Traditional Medicine: A Technical Guide to Its Occurrence, Analysis, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a lignan found in various plants utilized in traditional medicine, is gaining attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the occurrence of this compound in medicinal plants, details the experimental protocols for its analysis, and explores its putative effects on cellular signaling pathways. While specific quantitative data for this compound remains limited, this document summarizes the available information on total phenolic and flavonoid content in plants where its presence has been confirmed, offering a basis for further investigation. Furthermore, based on studies of the structurally similar lignan, pinoresinol, this guide outlines the potential modulation of key inflammatory signaling pathways, including NF-κB and JAK/STAT, by this compound.

Occurrence of this compound in Traditional Medicinal Plants

This compound has been identified as a constituent of several plants used in traditional medicine, most notably Pandanus odoratissimus and Camellia sinensis[1]. While its presence is confirmed, specific quantitative data on the concentration of this compound in different plant parts is not extensively available in the current literature. However, studies have quantified the total phenolic and flavonoid content of these plants, providing an indirect measure of the potential abundance of lignans like this compound.

Table 1: Total Phenolic and Flavonoid Content in Selected Medicinal Plants Containing this compound

| Plant Species | Plant Part | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

| Pandanus odoratissimus | Leaves | 58.99 (mean) | 22.91 (mean) | [2] |

| Stems | 51.65 (mean) | 6.74 (mean) | [2] | |

| Camellia sinensis (Green Tea) | Leaves | 143.2 - 210.2 | Not specified | [3] |

| Camellia sinensis (Black Tea) | Leaves | 84.2 - 176.2 | Not specified | [3] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols

Extraction and Quantification of Phenolic Compounds

The following is a generalized protocol for the extraction and quantification of total phenolic and flavonoid content from plant materials, which can be adapted for the analysis of this compound.

2.1.1. Extraction

-

Sample Preparation: Air-dry the plant material (leaves, stems, etc.) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in 80% methanol or ethanol at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

2.1.2. Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

-

Reaction Mixture: Mix 0.5 mL of the diluted plant extract with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

Incubation: After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

-

Absorbance Measurement: Incubate the mixture in the dark at room temperature for 60 minutes. Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

-

Standard Curve: Prepare a standard curve using gallic acid (GAE) at various concentrations.

-

Calculation: Express the total phenolic content as mg of GAE per gram of dry extract.

2.1.3. Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

-

Reaction Mixture: Mix 1 mL of the plant extract with 0.3 mL of 5% sodium nitrite solution.

-

Incubation: After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.

-

Second Incubation: After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

-

Absorbance Measurement: Immediately, bring the total volume to 10 mL with distilled water and measure the absorbance at 510 nm.

-

Standard Curve: Prepare a standard curve using quercetin (QE) at various concentrations.

-

Calculation: Express the total flavonoid content as mg of QE per gram of dry extract.

High-Performance Liquid Chromatography (HPLC) for Lignan Analysis

For the specific quantification of this compound, a validated HPLC method is required. The following provides a general framework for developing such a method.

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) is suitable.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly used for separating phenolic compounds.

-

Gradient Program: The gradient can be optimized to achieve good resolution of this compound from other components in the extract. A typical gradient might start with a low percentage of Solvent B, gradually increasing over 20-30 minutes.

-

Detection: Monitor the elution profile at a wavelength where lignans show maximum absorbance, typically around 280 nm.

-

Quantification: Prepare a calibration curve with a pure standard of this compound to quantify its concentration in the plant extracts.

Cellular Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce. However, research on the structurally analogous lignan, pinoresinol, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Studies on pinoresinol have demonstrated its ability to inhibit the activation of NF-κB[4][5][6]. It is hypothesized that this compound may exert similar effects.

-

Mechanism of Action (Hypothesized for this compound based on Pinoresinol data):

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cytokine-mediated inflammation. Pinoresinol has been shown to target this pathway[4][5][6].

-

Mechanism of Action (Hypothesized for this compound based on Pinoresinol data):

-

Inhibition of the phosphorylation and activation of STAT3.

-

Prevention of the nuclear translocation of activated STAT3.

-

Reduction in the expression of STAT3 target genes involved in inflammation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of this compound from plant sources.

Conclusion and Future Directions

This compound represents a promising bioactive compound from traditional medicinal plants. While its presence has been confirmed in species like Pandanus odoratissimus and Camellia sinensis, further research is critically needed to quantify its concentration in various plant parts and to elucidate its specific mechanisms of action. The structural similarity to pinoresinol suggests that this compound may modulate key inflammatory pathways such as NF-κB and JAK/STAT, making it a compelling candidate for the development of novel anti-inflammatory agents. Future studies should focus on the isolation and purification of this compound to enable detailed pharmacological and mechanistic investigations, thereby validating its therapeutic potential.

References

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(-)-Epipinoresinol and its Glycoside Derivatives: A Technical Guide to a Promising Class of Natural Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a furofuran lignan, and its corresponding glycoside derivatives represent a class of plant secondary metabolites with a growing body of evidence supporting their significant pharmacological potential. Found in a variety of medicinal and dietary plants, these compounds exhibit a range of biological activities, including notable antioxidant, anti-inflammatory, and anti-hyperglycemic effects. Mechanistic studies on closely related lignans suggest that these effects are mediated through the modulation of key cellular signaling pathways, such as NF-κB and MAPK. This technical guide provides an in-depth overview of the natural occurrence, biological activities, and underlying mechanisms of this compound and its glycosides. It includes a compilation of quantitative data, detailed experimental protocols for extraction, isolation, and biological evaluation, and visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction

Lignans are a large group of polyphenolic compounds derived from the shikimate pathway in plants, formed by the dimerization of two coniferyl alcohol units. Among the various subclasses of lignans, the furofuran lignans, characterized by a central tetrahydrofuran ring system, have attracted considerable scientific interest. This compound is a stereoisomer of the more widely known pinoresinol. In nature, this compound often occurs alongside its glycoside derivatives, where one or more hydroxyl groups are attached to a sugar moiety, most commonly glucose. These glycosidic forms, such as this compound-4-O-β-D-glucoside, often exhibit increased water solubility and altered bioavailability compared to their aglycone counterparts. This guide will delve into the technical details of these promising natural products.

Natural Occurrence and Quantitative Data

This compound and its glycosides are distributed across various plant species. Their concentrations can vary significantly depending on the plant part, geographical location, and harvesting time. Forsythia suspensa (Weeping Forsythia) is one of the most well-documented sources.

Table 1: Natural Sources and Concentration of this compound and Related Glycosides

| Compound | Plant Source | Plant Part | Concentration/Yield | Reference(s) |

| (+)-Epipinoresinol | Forsythia suspensa | Fruits | Major Constituent (Quantified by HPLC) | (1) |

| (+)-Epipinoresinol-4'-O-glucoside | Forsythia suspensa | Fruits | Major Constituent (Quantified by HPLC) | (1) |

| Pinoresinol β-D-glucoside | Forsythia suspensa | Leaves | 0.3–2% | (2) |

| Phillyrin (related glucoside) | Forsythia suspensa | Leaves | 11.80 ± 0.141% (from β-CD-assisted extract) | (3) |

| This compound | Urtica dioica (Stinging Nettle) | All parts | Reported presence | (httpshttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW9k7zuN5mtqy9Hzpnl2Pue5ATWXxQMhkfTHEC_ra4XskE1tj-MTcTCCvti4irauvEGOBXmqtWhnLP4OLGHidPpDiOX-0Y4-PiU_pO-ciw8vAjxZRdI77oO4JUGcQef1Gpu5iXH0HlNO-PHI72XONnRaKKFH1Kc4a8) |

| This compound | Isatis tinctoria (Woad) | Not specified | Reported presence | (2) |

| This compound | Asarum sieboldii | Not specified | Reported presence | (2) |

| Epipinoresinol | Camellia sinensis (Tea) | Not specified | Reported presence | (4) |

Biological Activities and Quantitative Bioassay Data

This compound and its derivatives have demonstrated a spectrum of biological activities. The primary effects reported are antioxidant and anti-inflammatory, with emerging evidence for other therapeutic benefits.

Table 2: Summary of Biological Activities and IC50/EC50 Values

| Biological Activity | Compound/Extract | Assay | IC50/EC50 Value | Reference(s) |

| Antioxidant | Forsythia suspensa leaf extract (FSE-CD) | DPPH Radical Scavenging | EC50: 28.98 µg/mL | (3) |

| Forsythia suspensa leaf extract (FSE-CD) | ABTS Radical Scavenging | EC50: 25.54 µg/mL | (3) | |

| Anti-inflammatory | Pinoresinol (related lignan) | NO Production Inhibition (LPS-activated microglia) | Significant inhibition | (5) |

| Fisetin (flavonol for comparison) | NO Production Inhibition (LPS-stimulated RAW264.7) | Inhibition rate of 52% at 20 µM | (6) | |

| α-Glucosidase Inhibition | Pinoresinol (related lignan) | α-Glucosidase Inhibition Assay | Potent inhibitor | (2) |

Proposed Signaling Pathways

While direct studies

References

- 1. Simultaneous determination of 12 major constituents in Forsythia suspensa by high performance liquid chromatography--DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pinoresinol from the fruits of Forsythia koreana inhibits inflammatory responses in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Biosynthesis of Furofuran Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furofuran lignans, a significant class of phytoestrogens, exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The stereochemistry of these molecules is crucial for their bioactivity, making the study of their enantioselective biosynthesis a critical area of research for drug development and biotechnology. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and regulatory pathways governing the stereospecific production of furofuran lignans in plants.

Core Concepts in Enantioselective Biosynthesis

The biosynthesis of furofuran lignans commences with the oxidative coupling of two molecules of a monolignol, typically coniferyl alcohol. This crucial step is orchestrated by a class of non-enzymatic proteins known as dirigent proteins (DIRs) , which capture and orient the monolignol radicals generated by an oxidase (such as a laccase or peroxidase) to facilitate stereoselective coupling. The resulting product is pinoresinol, the central precursor for the majority of furofuran lignans.[1][2][3] The enantiomeric outcome of this initial coupling, yielding either (+)-pinoresinol or (-)-pinoresinol, is dictated by the specific dirigent protein involved and varies between plant species and even different tissues within the same plant.[4]

Following the formation of pinoresinol, a series of enzymatic modifications, primarily reductions and methylations, further diversify the furofuran lignan scaffold. Key enzymes in this downstream pathway include pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SIRD) . These enzymes often exhibit strict stereospecificity, further contributing to the enantiomeric purity of the final lignan products. The interplay between the initial stereoselective coupling directed by DIRs and the subsequent enantioselective enzymatic modifications determines the final enantiomeric composition of the furofuran lignans within a plant.

Quantitative Data on Enantioselectivity and Enzyme Kinetics

The stereochemical outcome of furofuran lignan biosynthesis is quantified by the enantiomeric excess (e.e.), which measures the purity of one enantiomer over the other. The efficiency and substrate affinity of the biosynthetic enzymes are described by their kinetic parameters.

| Lignan | Plant Source | Enantiomeric Excess (e.e.) | Reference |

| (+)-Pinoresinol | Forsythia intermedia | >95% | |

| (-)-Pinoresinol | Wikstroemia sikokiana | 74% | |

| (+)-Sesamin | Juglans mandshurica | ~50% (ratio of 1:3 for +/-) | [5] |

| (-)-Syringaresinol | Dendrobium 'Sonia' | High (predominantly (-)) | [6] |

| (+)-Lariciresinol | Forsythia intermedia | High (predominantly (+)) | |

| (-)-Lariciresinol | Thuja plicata | High (predominantly (-)) | [7] |

| (+)-Secoisolariciresinol | Linum usitatissimum (seeds) | Mixture of (+) and (-) | |

| (-)-Secoisolariciresinol | Linum usitatissimum (aerial parts) | Predominantly (-) |

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR-Tp1) | (-)-Pinoresinol | 1.5 ± 0.2 | 0.12 ± 0.01 | 0.08 | 5.3 x 104 | Thuja plicata | [7] |

| Pinoresinol-Lariciresinol Reductase (PLR-Tp1) | (-)-Lariciresinol | 2.1 ± 0.3 | 0.15 ± 0.01 | 0.10 | 4.8 x 104 | Thuja plicata | [7] |

| Pinoresinol-Lariciresinol Reductase (PLR-Tp2) | (+)-Pinoresinol | 3.2 ± 0.4 | 0.21 ± 0.02 | 0.14 | 4.4 x 104 | Thuja plicata | [7] |

| Pinoresinol-Lariciresinol Reductase (PLR-Fi1) | (+)-Pinoresinol | 2.5 | - | - | - | Forsythia intermedia | [8] |

| Pinoresinol-Lariciresinol Reductase (IiPLR1) | (+)-Pinoresinol | 38.9 | 497.8 µM min-1 | 17712.6 min-1 | 4.55 x 105 µM-1min-1 | Isatis indigotica | [9] |

Signaling Pathways Regulating Biosynthesis

The biosynthesis of furofuran lignans is tightly regulated by various signaling pathways, often triggered by biotic and abiotic stresses. The jasmonate signaling pathway plays a prominent role in upregulating the expression of genes encoding key biosynthetic enzymes, including dirigent proteins and pinoresinol-lariciresinol reductase.[10]

Jasmonate Signaling Pathway

Caption: Jasmonate signaling pathway leading to the expression of furofuran lignan biosynthetic genes.

Experimental Protocols

Extraction and Purification of Furofuran Lignans

This protocol provides a general framework for the extraction and purification of furofuran lignans from plant material. Optimization may be required depending on the specific lignan and plant matrix.

Materials:

-

Dried and powdered plant material

-

Solvents: n-hexane, ethyl acetate, methanol, ethanol, water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Defatting: Extract the powdered plant material with n-hexane to remove lipids. Discard the hexane extract.

-

Extraction: Extract the defatted material sequentially with solvents of increasing polarity, such as ethyl acetate and then methanol or ethanol. The furofuran lignans will typically be found in the ethyl acetate and methanolic/ethanolic extracts.

-

Solvent Evaporation: Concentrate the extracts under reduced pressure using a rotary evaporator.

-

Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Further purify the lignan-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative HPLC: Achieve final purification of individual lignans using preparative HPLC with a C18 column and a suitable mobile phase, typically a gradient of water and methanol or acetonitrile.

Dirigent Protein Activity Assay

This assay determines the ability of a dirigent protein to direct the stereoselective coupling of coniferyl alcohol.[1][2]

Materials:

-

Purified or partially purified dirigent protein extract

-

Coniferyl alcohol solution

-

Laccase (from Trametes versicolor) or peroxidase and H2O2

-

Reaction buffer (e.g., 100 mM MES buffer, pH 5.5)

-

Ethyl acetate

-

HPLC system with a chiral column (e.g., Chiralcel OD-H)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, coniferyl alcohol, and the dirigent protein extract.

-

Initiation of Oxidation: Add laccase or a peroxidase/H2O2 system to initiate the radical coupling of coniferyl alcohol.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., ascorbic acid) and extract the products with ethyl acetate.

-

Analysis by Chiral HPLC: Evaporate the ethyl acetate and redissolve the residue in the mobile phase. Analyze the enantiomeric composition of the resulting pinoresinol by chiral HPLC to determine the enantiomeric excess (e.e.).

Pinoresinol-Lariciresinol Reductase (PLR) Assay

This assay measures the activity of PLR in converting pinoresinol to lariciresinol and subsequently to secoisolariciresinol.

Materials:

-

Purified PLR enzyme

-

(+)- or (-)-Pinoresinol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Ethyl acetate

-

HPLC system with a C18 column

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NADPH, and the pinoresinol substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified PLR enzyme.

-

Incubation: Incubate at a specific temperature (e.g., 30°C) for a set time.

-

Extraction: Stop the reaction and extract the products with ethyl acetate.

-

HPLC Analysis: Evaporate the solvent and analyze the formation of lariciresinol and secoisolariciresinol by HPLC on a C18 column. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of enantioselective furofuran lignan biosynthesis.

Caption: A generalized workflow for studying furofuran lignan biosynthesis.

Conclusion

The enantioselective biosynthesis of furofuran lignans is a complex process governed by the precise interplay of dirigent proteins and stereospecific enzymes, all under the intricate regulation of plant signaling networks. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for harnessing the therapeutic potential of these valuable natural products. Future research in this area will likely focus on the discovery and characterization of novel dirigent proteins and enzymes with unique stereochemical control, as well as the elucidation of the complete regulatory networks governing their expression. This knowledge will be instrumental in developing metabolic engineering and synthetic biology strategies for the sustainable and targeted production of enantiomerically pure furofuran lignans for pharmaceutical applications.

References

- 1. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dirigent domain-containing protein is part of the machinery required for formation of the lignin-based Casparian strip in the root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Chiral resolution and bioactivity of enantiomeric furofuran lignans from Juglans mandshurica Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [rex.libraries.wsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Enigmatic Lignan: A Technical Guide to the Phylogenetic Distribution of (-)-Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Epipinoresinol, a lignan of significant interest for its potential pharmacological activities, exhibits a scattered yet noteworthy distribution across the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge on the phylogenetic occurrence of this compound and its enantiomer, (+)-epipinoresinol. It delves into the biosynthetic pathways leading to these compounds, details established experimental protocols for their extraction and identification, and presents available quantitative data. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry, facilitating further exploration into the therapeutic potential of this intriguing molecule.

Introduction

Lignans are a large and diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are widely distributed throughout the plant kingdom and play crucial roles in plant defense mechanisms, including antioxidant, antimicrobial, and insecticidal activities. Among the vast array of lignans, this compound has garnered attention for its potential biological activities. Understanding its distribution in plants is a critical first step in harnessing its therapeutic potential. This guide synthesizes the current literature on the phylogenetic distribution, biosynthesis, and analytical methodologies related to this compound.

Phylogenetic Distribution of Epipinoresinol

This compound and its enantiomer, (+)-epipinoresinol, have been identified in a range of plant species across different families. The distribution appears to be sporadic, suggesting independent evolution of the biosynthetic pathways in various plant lineages. The following table summarizes the known occurrences of epipinoresinol in the plant kingdom.

Table 1: Phylogenetic Distribution of this compound and (+)-Epipinoresinol

| Enantiomer | Plant Species | Family | Plant Part | Reference(s) |

| This compound | Urtica dioica (Stinging Nettle) | Urticaceae | Not specified | |

| This compound | Isatis tinctoria (Woad) | Brassicaceae | Roots, Leaves | |

| This compound | Asarum sieboldii | Aristolochiaceae | Roots and Rhizomes | |

| (+)-Epipinoresinol | Camellia sinensis (Tea) | Theaceae | Leaves | |

| (+)-Epipinoresinol | Pandanus odoratissimus (Kewda) | Pandanaceae | Fruits | |

| (+)-Epipinoresinol | Sesamum alatum | Pedaliaceae | Seeds | Not specified in search results |

| (+)-Epipinoresinol | Thonningia sanguinea | Balanophoraceae | Not specified | Not specified in search results |

Biosynthesis of Epipinoresinol

The biosynthesis of epipinoresinol, like other lignans, originates from the phenylpropanoid pathway. The key precursor is L-phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol. The stereospecific coupling of two coniferyl alcohol molecules is a critical step that determines the specific lignan formed. This coupling is mediated by dirigent proteins (DPs) and laccases or peroxidases.

While the direct biosynthetic pathway to this compound is not fully elucidated in all species, the well-established pathway to its diastereomer, pinoresinol, provides a strong model. The key difference lies in the stereochemistry of the coupling reaction, which is dictated by the specific dirigent protein present in the plant.

The following diagram illustrates the general biosynthetic pathway leading to the formation of pinoresinol, which is analogous to the formation of epipinoresinol.

Key Enzymes in the Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate:CoA ligase

-

C3H: p-Coumarate 3-hydroxylase

-

COMT: Caffeic acid O-methyltransferase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

Quantitative Data

Quantitative analysis of this compound in plant tissues is crucial for identifying rich sources and for quality control in drug development. However, specific quantitative data for this compound is limited in the current literature. The table below presents available data, highlighting the need for further quantitative studies.

Table 2: Quantitative Analysis of Epipinoresinol in Plant Species

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference(s) |

| Thonningia sanguinea | Not specified | (+)-Epipinoresinol | 2.3 mg/g of dry ethyl acetate extract | GC-MS/MS | Not specified in search results |

| Urtica dioica | Leaves | Total Phenols | 208.37 mg GAE/g DW | Spectrophotometry | |

| Isatis tinctoria | Leaves | Tryptanthrin | 0.56 to 16.74 x 10⁻³ % | HPLC-ESI-MS | Not specified in search results |

| Camellia sinensis | Leaves | Total Polyphenols | 20-30% of dry weight | Not specified | |

| Pandanus odoratissimus | Fruits | Total Phenols | 3.5 to 10.8% w/w | Spectrophotometry |

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight. The data for Urtica dioica, Isatis tinctoria, Camellia sinensis, and Pandanus odoratissimus represent total phenolic or other compound content and not specifically this compound.

Experimental Protocols

The isolation and identification of this compound from plant materials involve a series of standard phytochemical techniques. The following is a generalized protocol based on methods reported for lignan extraction and analysis.

General Workflow for Extraction, Isolation, and Identification

Detailed Methodologies

5.2.1. Plant Material Preparation

-

Collect the desired plant parts (e.g., leaves, roots, stems).

-

Thoroughly wash the plant material to remove any dirt and debris.

-

Air-dry or oven-dry the material at a low temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

5.2.2. Extraction

-

Soxhlet Extraction: A comprehensive extraction method using a Soxhlet apparatus with a suitable solvent (e.g., methanol or ethanol) for several hours.

-

Maceration: A simpler method involving soaking the powdered plant material in a solvent at room temperature for an extended period (24-72 hours) with occasional agitation.

-

Following extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

5.2.3. Fractionation

-

The crude extract is suspended in water or a hydroalcoholic mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

-

This separates the compounds based on their polarity, with lignans typically concentrating in the ethyl acetate or chloroform fractions.

5.2.4. Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC can be used for the final purification of the compound to high purity. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

5.2.5. Identification and Structural Elucidation

-

The purity of the isolated compound is assessed by analytical HPLC.

-